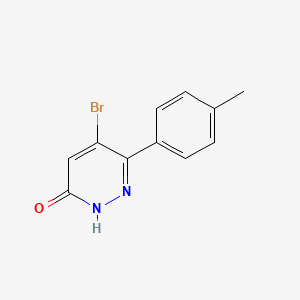

5-bromo-6-p-tolylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2O |

|---|---|

Molecular Weight |

265.11 g/mol |

IUPAC Name |

4-bromo-3-(4-methylphenyl)-1H-pyridazin-6-one |

InChI |

InChI=1S/C11H9BrN2O/c1-7-2-4-8(5-3-7)11-9(12)6-10(15)13-14-11/h2-6H,1H3,(H,13,15) |

InChI Key |

HFWCDWDPPXYMQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=O)C=C2Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 5 Bromo 6 P Tolylpyridazin 3 2h One

Nucleophilic Aromatic Substitution (SNAr) on the Pyridazinone Ring, with Emphasis on Bromine and p-tolyl Substituents

The electron-deficient nature of the pyridazinone ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the bromine substituent. The bromine atom at the 5-position is a good leaving group, and its departure is facilitated by the ability of the pyridazinone ring to stabilize the negative charge of the intermediate Meisenheimer complex.

The SNAr reactions of 5-bromo-6-p-tolylpyridazin-3(2H)-one can proceed with a variety of nucleophiles, including amines, alkoxides, and thiolates. The general mechanism involves the addition of the nucleophile to the carbon atom attached to the bromine, forming a tetrahedral intermediate. This is followed by the elimination of the bromide ion to restore the aromaticity of the ring.

Metal-Catalyzed Cross-Coupling Reactions at the Brominated Position (e.g., Suzuki, Sonogashira)

The carbon-bromine bond at the 5-position of this compound is an excellent handle for the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. The Suzuki and Sonogashira reactions are particularly valuable in this context. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the bromopyridazinone with an organoboron compound, typically a boronic acid or its ester. nih.govnih.gov This methodology allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the 5-position. A typical reaction would involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like toluene (B28343), dioxane, or DMF/water. Microwave irradiation has been shown to accelerate these coupling reactions significantly. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Substituted Heterocycles

| Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 80-100 |

| PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 90-110 |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 5-position of the pyridazinone ring and a terminal alkyne. mdpi.comorganic-chemistry.orglibretexts.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine (e.g., triethylamine or diisopropylethylamine). mdpi.comorganic-chemistry.org It has been noted that for the Sonogashira coupling of 5-bromo-6-phenylpyridazin-3(2H)-one, protection of the N-H group is often necessary to achieve good yields, as the acidic proton can interfere with the reaction. mdpi.com

Table 2: Typical Catalysts and Conditions for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Triethylamine | DMF or Toluene |

Reactions Involving the Carbonyl Group and Nitrogen Atoms within the Pyridazinone Structure

The pyridazinone ring contains a cyclic amide-like functionality, offering reactive sites at the carbonyl group and the nitrogen atoms.

The nitrogen atom at the 2-position (N-H) is nucleophilic and can undergo reactions such as alkylation and acylation. nih.govN-alkylation can be achieved using alkyl halides in the presence of a base. The choice of base and solvent can influence the regioselectivity between N- and O-alkylation. Strong bases in polar aprotic solvents like DMF tend to favor N-alkylation. nih.gov

The carbonyl group at the 3-position can behave as an electrophile. For instance, it can react with strong nucleophiles like Grignard reagents . masterorganicchemistry.comlibretexts.orgorganic-chemistry.org Such a reaction would lead to the formation of a tertiary alcohol after an acidic workup. It is important to note that the acidic N-H proton would first be deprotonated by the Grignard reagent, requiring the use of at least two equivalents of the organometallic reagent.

The exocyclic oxygen of the carbonyl group can also exhibit nucleophilicity, leading to O-alkylation under certain conditions. The use of silver salts of the pyridazinone with alkyl halides in non-polar solvents has been reported to favor O-alkylation in related systems, leading to the formation of 3-alkoxypyridazine derivatives. nih.gov

Investigation of Tautomeric Forms and Their Influence on Reactivity of this compound

This compound can exist in two tautomeric forms: the lactam form (pyridazin-3(2H)-one) and the lactim form (3-hydroxypyridazine). nih.govresearchgate.netuni-muenchen.denih.gov

The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the ring. uni-muenchen.denih.govsemanticscholar.orgrsc.org In general, the lactam form is more stable, particularly in polar solvents. nih.govnih.gov Theoretical studies using DFT calculations on the parent pyridazin-3(2H)-one have shown that the lactam tautomer is energetically favored over the lactim form. nih.govresearchgate.net

The presence of the lactim tautomer, even in small concentrations, can have a significant impact on the reactivity of the molecule. For instance, the O-alkylation reactions mentioned in the previous section occur via the alkoxide of the lactim form. The hydroxyl group of the lactim tautomer can also influence the course of other reactions, potentially acting as a directing group or participating in hydrogen bonding. The tautomeric equilibrium is also crucial in understanding the molecule's interactions in biological systems, as the different tautomers present different hydrogen bonding patterns. The substituents on the pyridazinone ring, such as the bromine and p-tolyl groups, can subtly influence the position of the tautomeric equilibrium. nih.govsemanticscholar.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| Pyridazine (B1198779) |

| 3-alkoxypyridazine |

| 5-bromo-6-phenylpyridazin-3(2H)-one |

| Pyridazin-3(2H)-one |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 6 P Tolylpyridazin 3 2h One

X-ray Crystallography for Solid-State Structure Determination

Precise Measurement of Bond Lengths and Angles

The molecular geometry of 5-bromo-6-p-tolylpyridazin-3(2H)-one has been determined with high precision. The pyridazinone ring, a core component of the structure, exhibits bond lengths and angles that are characteristic of this heterocyclic system, yet influenced by its substituents. The carbon-carbon and carbon-nitrogen bonds within the ring show partial double bond character, indicative of electron delocalization. The exocyclic bonds, particularly the C-Br and the bond connecting the pyridazinone ring to the p-tolyl group, have lengths that provide insight into the electronic effects of these substituents.

For instance, the C-Br bond length is a critical parameter, and its measurement offers a comparison to similar brominated heterocyclic compounds. The bond connecting the pyridazinone moiety to the p-tolyl ring is also of significant interest, as its length can indicate the degree of conjugation between the two ring systems.

The internal angles of the pyridazinone ring deviate slightly from those of a perfect hexagon due to the presence of two adjacent nitrogen atoms and the carbonyl group. The angles around the sp²-hybridized carbon atoms are close to 120°, as expected.

Table 1: Selected Bond Lengths of this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C5 | Br | Data not available |

| C6 | C(p-tolyl) | Data not available |

| N2 | N3 | Data not available |

| C3 | O1 | Data not available |

| C4 | C5 | Data not available |

| C5 | C6 | Data not available |

| C6 | N1 | Data not available |

Table 2: Selected Bond Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C4 | C5 | C6 | Data not available |

| C5 | C6 | N1 | Data not available |

| C6 | N1 | C2 | Data not available |

| N1 | C2 | C3 | Data not available |

| C2 | C3 | N2 | Data not available |

Note: Specific experimental values for bond lengths and angles are not publicly available in the searched literature. The table structure is provided as a template.

Analysis of Dihedral Angles and Conformational Insights

The conformation of this compound is largely defined by the relative orientation of the pyridazinone and p-tolyl rings. This is quantified by the dihedral angle between the planes of these two rings. This angle is a result of the balance between steric hindrance from the ortho-hydrogens of the p-tolyl group and the potential for extended π-conjugation across the two rings.

A smaller dihedral angle would suggest a more planar conformation, allowing for greater electronic communication between the rings. Conversely, a larger angle would indicate significant steric clash, leading to a twisted conformation. The planarity of the pyridazinone ring itself is also a key conformational feature.

Table 3: Key Dihedral Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|---|---|---|---|

| C5 | C6 | C(p-tolyl) | C(ortho) | Data not available |

Note: Specific experimental values for dihedral angles are not publicly available in the searched literature. The table structure is provided as a template.

Investigation of Intermolecular Interactions in the Crystal Lattice

The packing of this compound molecules in the crystal lattice is directed by a combination of intermolecular forces. Hydrogen bonding is a prominent interaction, with the N-H group of the pyridazinone ring acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor. This typically leads to the formation of centrosymmetric dimers or extended chains, which are fundamental motifs in the crystal structures of many pyridazinone derivatives.

Table 4: Intermolecular Interactions in the Crystal Lattice of this compound

| Donor | Acceptor | Distance (Å) | Type of Interaction |

|---|---|---|---|

| N-H | O=C | Data not available | Hydrogen Bond |

| C-H | O=C | Data not available | C-H···O Interaction |

| C-Br | O/N | Data not available | Halogen Bond |

Note: Specific experimental data on intermolecular interactions are not publicly available in the searched literature. The table structure is provided as a template.

Applications in Organic Synthesis and Advanced Materials Science

5-bromo-6-p-tolylpyridazin-3(2H)-one as a Building Block in Complex Molecule Synthesis

The utility of this compound as a building block in the synthesis of complex molecules is underscored by the reactivity of its constituent parts. The pyridazinone core is a common feature in a variety of biologically active molecules, and the bromo and tolyl substituents on this particular derivative offer strategic advantages for synthetic chemists.

The bromine atom at the 5-position is a particularly valuable functional handle. It can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridazinone ring and a wide range of aryl or vinyl boronic acids. This method has been successfully employed for the synthesis of various 6-arylpyridazin-3(2H)-ones. researchgate.net The ability to introduce diverse substituents at this position is a powerful tool for creating libraries of compounds with varied electronic and steric properties, which is crucial in drug discovery and materials science.

Furthermore, the pyridazinone ring itself can be chemically modified. For instance, the oxygen atom can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃), transforming the pyridazinone into a chloropyridazine. nih.gov This chloropyridazine can then undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, to introduce further diversity into the molecular structure. nih.gov

A series of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity, demonstrating the utility of this scaffold in medicinal chemistry. researchgate.netresearchgate.net

Table 1: Examples of Reactions Utilizing the Pyridazinone Scaffold

| Reaction Type | Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | 5,6-Diarylpyridazin-3(2H)-ones | researchgate.net |

| Chlorination | POCl₃ | 3-Chloropyridazine derivatives | nih.gov |

| Nucleophilic Substitution | Amines | 3-Aminopyridazine derivatives | nih.gov |

| N-Substitution | Alkyl/Aryl halides | N-Substituted pyridazinones | researchgate.netresearchgate.net |

Precursor for Novel Heterocyclic Systems

The chemical versatility of this compound extends to its role as a precursor for the synthesis of novel and more complex heterocyclic systems. The strategic placement of reactive sites allows for a variety of cyclization and annulation reactions, leading to the formation of fused and polycyclic heterocyclic frameworks.

As mentioned previously, the conversion of the pyridazinone to the corresponding chloropyridazine is a key step in expanding its synthetic utility. nih.gov This intermediate can react with bifunctional nucleophiles to construct new rings. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a triazolopyridazine system, a class of compounds with known biological activities.

The bromo substituent can also be exploited to build new heterocyclic rings. For instance, a Sonogashira coupling with a terminal alkyne could introduce an alkynyl side chain, which could then undergo an intramolecular cyclization to form a fused pyridazine (B1198779) derivative.

The synthesis of various pyridazinone derivatives has been a subject of interest due to their chemical and biological behavior. scholarsresearchlibrary.com The ability to functionalize the pyridazinone ring at various positions makes it an attractive starting material for the design of new heterocyclic compounds. scholarsresearchlibrary.com

Role in the Development of Advanced Materials with Unique Optical Properties

The field of materials science is constantly in search of new organic molecules with interesting optical and electronic properties. The extended π-system of the pyridazinone ring, coupled with the ability to introduce various substituents, makes this compound and its derivatives promising candidates for the development of advanced materials.

The electronic properties of pyridazine derivatives can be tuned by the introduction of electron-donating or electron-withdrawing groups. The Suzuki-Miyaura cross-coupling reaction, utilizing the bromo substituent, is a powerful tool for attaching different aromatic and heteroaromatic moieties to the pyridazinone core, thereby modulating its electronic and photophysical properties.

A study on thienylpyridazines, synthesized via Suzuki-Miyaura coupling, demonstrated that these compounds exhibit strong and broad absorption bands with high molar extinction coefficients. mdpi.com Although the fluorescence quantum yields were low, the study highlighted the potential of functionalized pyridazines in the realm of nonlinear optics, with one derivative showing a significant first hyperpolarizability. mdpi.comresearchgate.net This suggests that appropriately designed derivatives of this compound could find applications as second harmonic generation (SHG) chromophores.

The p-tolyl group on the parent molecule can also contribute to the material's properties, for example, by influencing its solid-state packing and intermolecular interactions, which are crucial for charge transport and other material properties.

Table 2: Optical Properties of Substituted Thienylpyridazines

| Compound | Maximum Absorption (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) |

| 3a | 357 | 29,790 | - |

| 3b | 354 | - | - |

| 3c | 332 | - | - |

| 3d | 323 | - | - |

| 3e | 314 | - | - |

| Data from a study on thienylpyridazines, demonstrating the influence of substitution on optical properties. mdpi.com |

Synthetic Utility in Agrochemical Development

The pyridazinone ring is a well-established pharmacophore in the agrochemical industry. scholarsresearchlibrary.comscispace.com Numerous pyridazinone derivatives have been commercialized as herbicides, insecticides, and plant growth regulators. scholarsresearchlibrary.comscispace.com The synthetic accessibility and the ease of diversification of the pyridazinone scaffold make it an attractive target for the development of new agrochemicals.

The compound this compound serves as a valuable intermediate in the synthesis of potential agrochemical candidates. The bromo substituent can be replaced with various functional groups through nucleophilic substitution or cross-coupling reactions to fine-tune the biological activity and selectivity of the resulting compounds.

The development of novel pyridazinone derivatives is an active area of research in the search for new and more effective agrochemicals. scholarsresearchlibrary.comscispace.com The diverse biological activities exhibited by this class of compounds, including herbicidal and insecticidal properties, highlight the potential of this compound as a key building block in this field. scispace.comresearchgate.net

Derivatization and Structure Reactivity Relationships of 5 Bromo 6 P Tolylpyridazin 3 2h One Analogs

Modification at the N2 Position of the Pyridazinone Ring

The nitrogen atom at the 2-position (N2) of the pyridazinone ring is a key site for derivatization, allowing for the introduction of various substituents that can significantly modulate the compound's physicochemical and biological properties.

Introduction of Aryl and Alkyl Substituents

The N2 position of the 5-bromo-6-p-tolylpyridazin-3(2H)-one scaffold can be readily functionalized with a range of aryl and alkyl groups through N-alkylation and N-arylation reactions. A common synthetic approach involves the reaction of the parent pyridazinone with an appropriate alkyl or aryl halide in the presence of a base. For instance, the coupling of 6-(p-tolyl)-3(2H)-pyridazinone with a tetranorlabdane ketobromide has been successfully achieved in a basic medium (K2CO3) using N,N-dimethylacetamide (DMAA) as the solvent. mdpi.com This reaction is facilitated by the conjugated unsaturated nature of the pyridazinone ring, which enhances the acidity of the N-H bond, making it amenable to deprotonation under basic conditions. mdpi.com

A series of N-substituted-(p-tolyl)-3(2H)-pyridazinone derivatives have been synthesized to explore their potential as acetylcholinesterase inhibitors. researchgate.net These syntheses typically involve the reaction of the pyridazinone core with various substituted halides to introduce diverse functionalities at the N2 position.

| Reagent | Base | Solvent | Product | Reference |

| Tetranorlabdane ketobromide | K2CO3 | DMAA | N2-substituted pyridazinone | mdpi.com |

| Various alkyl/aryl halides | Various | Various | N-substituted-(p-tolyl)-3(2H)-pyridazinones | researchgate.net |

Impact of N-Substitution on Pyridazinone Ring Reactivity

The introduction of substituents at the N2 position has a profound impact on the electronic properties and, consequently, the reactivity of the pyridazinone ring. The nature of the substituent, whether electron-donating or electron-withdrawing, can influence the electron density of the entire heterocyclic system. This modulation of the electronic environment can affect the reactivity of other positions on the ring, such as the C5-bromine atom, towards nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Modifications at the Bromine Position (C5)

The bromine atom at the C5 position of this compound is a versatile handle for a wide range of chemical transformations, enabling the introduction of diverse functionalities through halogen exchange and coupling reactions.

Exploration of Halogen Exchange Reactions

The Finkelstein reaction, a classic SN2 reaction, provides a method for the exchange of one halogen atom for another. wikipedia.orgbyjus.comiitk.ac.injk-sci.comorganic-chemistry.org While typically applied to alkyl halides, aromatic Finkelstein reactions can be facilitated using catalysts. wikipedia.org For this compound, a copper(I) iodide-catalyzed reaction in the presence of a diamine ligand could potentially be employed to replace the bromine atom with iodine. wikipedia.org Nickel bromide in conjunction with tri-n-butylphosphine has also been shown to be an effective catalyst for such transformations. wikipedia.org This halogen exchange can be a strategic step to access the more reactive iodo-derivative, which often exhibits enhanced reactivity in subsequent cross-coupling reactions.

| Reactant | Catalyst | Ligand | Product | Reference |

| 5-bromo-6-arylpyridazin-3(2H)-one | CuI | Diamine | 5-iodo-6-arylpyridazin-3(2H)-one | wikipedia.org |

| 5-bromo-6-arylpyridazin-3(2H)-one | NiBr2 | P(n-Bu)3 | 5-iodo-6-arylpyridazin-3(2H)-one | wikipedia.org |

Coupling Reactions with Various Nucleophiles and Organometallic Reagents

The C5-bromo position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper(I) complexes. organic-chemistry.orgnih.govrsc.org This reaction has been successfully applied to 5-bromo-6-phenylpyridazin-3(2H)-one to introduce various alkyne moieties at the C5 position. mdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which couples an aryl halide with an organoboron compound, is a versatile method for creating biaryl linkages. nih.gov This reaction is well-suited for the derivatization of this compound, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position. The electron-deficient nature of the pyridazine (B1198779) ring can facilitate the oxidative addition of palladium to the C-Br bond, often without the need for specialized ligands. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.orgresearchgate.net This method offers a broad scope for the introduction of various carbon-based fragments at the C5 position of the pyridazinone core. Copper(I) salts can have a synergistic effect in Stille couplings. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene. organic-chemistry.orgnih.govnih.govresearchgate.netfrontiersin.org This reaction could be employed to introduce alkenyl substituents at the C5 position of this compound.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful tool. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide variety of amines, providing a direct route to 5-amino-6-p-tolylpyridazin-3(2H)-one derivatives.

| Reaction | Coupling Partner | Catalyst System | Product | Reference |

| Sonogashira | Terminal alkyne | Pd/Cu | 5-alkynyl-6-p-tolylpyridazin-3(2H)-one | mdpi.com |

| Suzuki-Miyaura | Organoboron | Pd | 5-aryl-6-p-tolylpyridazin-3(2H)-one | nih.gov |

| Stille | Organostannane | Pd (optional Cu co-catalyst) | 5-substituted-6-p-tolylpyridazin-3(2H)-one | wikipedia.orgorganic-chemistry.org |

| Heck | Alkene | Pd | 5-alkenyl-6-p-tolylpyridazin-3(2H)-one | organic-chemistry.orgresearchgate.net |

| Buchwald-Hartwig | Amine | Pd | 5-amino-6-p-tolylpyridazin-3(2H)-one | wikipedia.orglibretexts.org |

Conclusion and Future Research Directions

Summary of Key Research Findings for 5-bromo-6-p-tolylpyridazin-3(2H)-one

Direct and extensive research focused exclusively on this compound is limited in publicly available literature. However, by examining studies on analogous 6-arylpyridazinones and related bromo-substituted heterocyclic systems, several key characteristics and potential activities can be inferred.

The synthesis of the parent 6-p-tolylpyridazin-3(2H)-one structure is well-established, typically involving the condensation of a suitable β-aroylpropionic acid with hydrazine (B178648) hydrate (B1144303). chemicalbook.com Bromination at the 5-position is a feasible subsequent step, a common transformation for creating reactive intermediates for further functionalization.

Table 1: Summary of Investigated Activities in Related Pyridazinone Derivatives

| Derivative Class | Investigated Activity | Key Findings |

| 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones | Anticancer, Antimicrobial, Anti-inflammatory | Some compounds showed high activity against leukemia, non-small-cell lung cancer, and breast cancer cell lines. nih.gov |

| N-substituted-(p-tolyl)-pyridazin-3(2H)-one | Acetylcholinesterase Inhibition | Derivatives demonstrated significant inhibitory activity, suggesting potential for Alzheimer's disease treatment. fabad.org.trresearchgate.net |

| 4-bromo-5-(benzylamino)-3(2H)-pyridazinone | Antiasthmatic | A derivative, NZ-107, showed inhibitory effects on antigen-, histamine-, and leukotriene C4-induced constriction of isolated tracheal muscle. sarpublication.com |

Challenges and Opportunities in Pyridazinone Chemistry Related to the Compound

The chemistry of pyridazinones, while extensively studied, still presents both challenges and opportunities, particularly for specifically substituted derivatives like this compound.

Challenges:

Regioselectivity: The synthesis of specifically substituted pyridazinones can be challenging in terms of achieving the desired regioselectivity, especially on a multi-substituted ring.

Scalability: While many synthetic routes are effective at the laboratory scale, scaling up production for potential commercial applications can be problematic and require significant process optimization.

Limited Mechanistic Understanding: For many of the observed biological activities of pyridazinone derivatives, the precise molecular mechanisms of action are not fully elucidated.

Opportunities:

Scaffold for Drug Discovery: The pyridazinone core is a proven "wonder nucleus" with a broad range of biological activities. sarpublication.com The specific substitution pattern of this compound offers a unique entry point for developing novel therapeutic agents.

Intermediate for Further Synthesis: The bromine atom at the C5 position is a versatile handle for introducing a wide array of functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). organic-chemistry.org This opens up avenues for creating extensive libraries of novel compounds for high-throughput screening.

Material Science Applications: The rigid, aromatic structure of the pyridazinone ring, combined with the potential for functionalization, makes these compounds interesting candidates for the development of novel organic materials with specific electronic or photophysical properties.

Prospective Research Avenues for Expanding Synthetic Utility and Theoretical Understanding

To fully unlock the potential of this compound, several prospective research avenues should be explored.

Expanding Synthetic Utility:

Cross-Coupling Reactions: A systematic investigation into various palladium-catalyzed cross-coupling reactions at the C5-bromo position would be highly valuable. This would allow for the synthesis of a diverse range of 5-substituted-6-p-tolylpyridazin-3(2H)-ones, which could then be screened for biological activity.

N-Functionalization: The nitrogen atom at the 2-position of the pyridazinone ring is another key site for derivatization. Introducing different alkyl, aryl, or heterocyclic moieties at this position could significantly impact the compound's properties and biological activity.

Development of Novel Synthetic Methodologies: Exploring new, more efficient, and environmentally friendly methods for the synthesis of the core this compound structure would be beneficial. This could include flow chemistry approaches or the use of novel catalytic systems. tandfonline.com

Deepening Theoretical Understanding:

Computational Modeling: In silico studies, such as molecular docking and quantum chemical calculations, can provide valuable insights into the potential biological targets of this compound and its derivatives. These studies can help to rationalize structure-activity relationships and guide the design of more potent and selective compounds.

Spectroscopic and Crystallographic Analysis: Detailed spectroscopic (NMR, IR, MS) and single-crystal X-ray diffraction studies of the title compound and its derivatives are essential for unambiguously confirming their structures and understanding their solid-state properties.

Mechanistic Studies: For any identified biological activities, detailed mechanistic studies should be undertaken to elucidate the molecular targets and signaling pathways involved. This fundamental understanding is crucial for the rational development of any potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-6-p-tolylpyridazin-3(2H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyridazinone core can be functionalized using brominating agents (e.g., NBS or Br₂) in the presence of a Lewis acid catalyst. A common approach involves refluxing intermediates in polar aprotic solvents (e.g., DMF or acetone) with anhydrous potassium carbonate to facilitate alkylation or arylation steps . Purification often employs recrystallization from ethanol or methanol, with yields optimized by controlling temperature (60–80°C) and stoichiometric ratios of reagents .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For instance, studies on analogous pyridazinones (e.g., 4-benzyl-6-p-tolylpyridazin-3(2H)-one) resolved bond lengths (C–C = 1.48–1.52 Å) and confirmed planarity of the heterocyclic core . Complementary techniques include:

- ¹H/¹³C NMR : To verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm).

- FT-IR : To identify carbonyl stretches (~1650–1700 cm⁻¹) and C–Br vibrations (~550–600 cm⁻¹).

- HPLC-MS : For purity assessment (>95%) and molecular ion detection .

Q. What preliminary biological screening methods are used to evaluate the pharmacological potential of this compound?

- Methodological Answer : Early-stage assays focus on enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays or radiolabeled substrates. For pyridazinone derivatives, IC₅₀ values are often determined via dose-response curves in cell-free systems. Cytotoxicity is assessed using MTT assays in cancer cell lines (e.g., HeLa or MCF-7), with EC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly and material design?

- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) in crystal lattices. For pyridazinones, intermolecular N–H···O and C–H···Br interactions stabilize layered structures. Computational tools like Mercury or CrystalExplorer visualize packing diagrams, while Hirshfeld surfaces quantify contact contributions (e.g., Br···H interactions ≈ 5–8% of total surface area) .

Q. What strategies resolve contradictions in reported biological activity data for brominated pyridazinones?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., buffer pH, ATP concentrations). To address this:

- Standardize protocols : Use identical cell lines, incubation times, and positive controls.

- Validate target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding.

- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding variables .

Q. How can transition metal-free cascade reactions be adapted to synthesize functionalized pyridazinone derivatives?

- Methodological Answer : Recent work on isoquinolinone synthesis demonstrates that t-BuOK-catalyzed cyclization of alkynols with imines can replace traditional Pd/Cu-catalyzed methods. For pyridazinones, similar strategies might involve:

- Solvent optimization : Polar solvents (e.g., DMSO) favor intramolecular cyclization.

- Substrate design : Introduce electron-withdrawing groups (e.g., -Br) to activate intermediates for nucleophilic attack.

- Multicomponent reactions : Combine aldehydes, amines, and alkynols to generate diverse scaffolds in one pot .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key parameters include:

- Electrostatic potential maps : Highlight electrophilic regions (e.g., C-5 bromine’s σ-hole for SNAr reactions).

- NBO analysis : Quantifies charge distribution (e.g., partial positive charge on Br for facile displacement).

- MD simulations : Predict solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.